

# EVT801: A Technical Guide to Preclinical Research in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |  |  |  |
|----------------------|-----------|-----------|--|--|--|
| Compound Name:       | EVT801    |           |  |  |  |
| Cat. No.:            | B13904842 | Get Quote |  |  |  |

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical data for **EVT801**, a selective inhibitor of Vascular Endothelial Growth Factor Receptor 3 (VEGFR-3). The information presented herein is intended for professionals in the fields of oncology research and drug development, offering a comprehensive summary of the compound's mechanism of action, key quantitative data from preclinical studies, and detailed experimental protocols.

### **Core Mechanism of Action**

**EVT801** is an orally active small molecule that selectively targets and inhibits VEGFR-3.[1] The proposed mechanism of action for its anti-cancer effects is threefold:

- Inhibition of Angiogenesis and Lymphangiogenesis: By blocking VEGFR-3, **EVT801** impairs the formation of new blood and lymphatic vessels within the tumor, a critical process for tumor growth and metastasis. This leads to a stabilization of the tumor vasculature and a reduction in hypoxia within the tumor microenvironment.[2]
- Modulation of the Tumor Microenvironment: EVT801's activity leads to a "homogenization" of tumor blood vessels, characterized by fewer, larger vessels. This vascular normalization is thought to reduce tumor hypoxia and limit immunosuppression.[3][4]
- Enhancement of Anti-Tumor Immunity: EVT801 has been shown to decrease immunosuppressive cytokines (such as CCL4 and CCL5) and myeloid-derived suppressor



cells (MDSCs) in circulation.[3][4] This modulation of the immune landscape is believed to promote the infiltration of T-cells into the tumor, thereby augmenting the anti-tumor immune response.[2]

## **Quantitative Preclinical Data**

The following tables summarize the key quantitative findings from in vitro and in vivo preclinical studies of **EVT801**.

### **In Vitro Activity**



| Assay Type                          | Cell<br>Line/Syste<br>m | Target  | Parameter | Value   | Reference |
|-------------------------------------|-------------------------|---------|-----------|---------|-----------|
| Kinase<br>Inhibition                | Biochemical<br>Assay    | VEGFR-3 | IC50      | 11 nM   | [1]       |
| Receptor<br>Autophospho<br>rylation | HEK293 cells            | VEGFR-3 | IC50      | 39 nM   | [1]       |
| Receptor<br>Autophospho<br>rylation | HEK293 cells            | VEGFR-2 | IC50      | 260 nM  | [1]       |
| Receptor Autophospho rylation       | HEK293 cells            | VEGFR-1 | IC50      | 2130 nM | [1]       |
| Cell Proliferation (VEGF-C induced) | hLMVEC                  | -       | IC50      | 15 nM   | [1]       |
| Cell Proliferation (VEGF-D induced) | hLMVEC                  | -       | IC50      | 8 nM    | [1]       |
| Cell Proliferation (VEGF-A induced) | hLMVEC                  | -       | IC50      | 155 nM  | [1]       |

## **In Vivo Efficacy**



| Tumor Model                                                 | Treatment                    | Outcome                           | Result                                   | Reference |
|-------------------------------------------------------------|------------------------------|-----------------------------------|------------------------------------------|-----------|
| N-<br>diethylnitrosamin<br>e-Induced<br>Hepatocarcinom<br>a | EVT801<br>Monotherapy        | Reduction in primary tumor growth | 85% reduction                            | [5]       |
| N-<br>diethylnitrosamin<br>e-Induced<br>Hepatocarcinom<br>a | EVT801<br>Monotherapy        | Reduction in liver<br>metastases  | 50% reduction                            | [5]       |
| 4T1 Mammary Carcinoma (Orthotopic)                          | EVT801 + anti-<br>CTLA-4 mAb | Tumor Volume<br>Reduction         | 86% reduction<br>(synergistic<br>effect) | [5]       |

# Signaling Pathways and Experimental Workflows EVT801 Mechanism of Action: Signaling Pathway













Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. EVT801, a Novel, Selective VEGFR-3 Inhibitor to Fight Solid Tumors Evotec [evotec.com]
- 3. Targeting Tumor Angiogenesis with the Selective VEGFR-3 Inhibitor EVT801 in Combination with Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. kaziatherapeutics.com [kaziatherapeutics.com]
- To cite this document: BenchChem. [EVT801: A Technical Guide to Preclinical Research in Oncology]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13904842#preclinical-data-on-evt801-for-cancer-research]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com